3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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Description
3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CPT) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CPT is a small molecule that can be synthesized in the laboratory and has been used in a variety of scientific research applications.
Scientific Research Applications
Nonlinear Optics
This compound has been studied for its significant electro-optic properties . It has been found to have a high potential for use in nonlinear optics, confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea .
Optoelectronic Device Fabrication
The material possesses superior properties and could be applied in optoelectronic device fabrications . Its unique properties make it a potential candidate for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
Second Harmonic Generation
Compounds bearing a similar structure have shown a rise in second harmonic generation (SHG) efficiency . This property is important for applications in devices like frequency doublers, which convert a fundamental frequency into its second harmonic .
Electro-Optic Pockels Effect
The compound’s physicochemical properties such as electronic first and second-order hyperpolarizabilities and the related nonlinear optical (NLO) properties such as second harmonic generation (SHG) and electro-optic Pockels effect (EOPE) are very important to its applicability in NLO devices .
Synthesis of Organic Compounds
Catalyst for Diels-Alder Reactions
The compound has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. The Diels-Alder reaction is a cornerstone in organic synthesis, forming two carbon-carbon bonds and up to two stereocenters in a single step.
Polymerization Agent
It has also been used as a polymerization agent. In this role, it can help to initiate or control the process of forming polymers from monomers.
Crystal Structure Analysis
A novel single crystal of a similar compound has been synthesized and investigated using X-ray diffraction analysis . Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal . This could potentially be applied to the study of “3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione”.
properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDYCLIBYGMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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